(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid

COX-1 inhibition cyclooxygenase selectivity NSAID pharmacology

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid (CAS 1785759-59-2), also referred to as Dimethylketoprofen or rac-2′,4′-Dimethyl Ketoprofen, is a racemic phenylpropanoic acid derivative with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol. This compound is officially designated as Ketoprofen EP Impurity J in the European Pharmacopoeia and is listed under the FDA UNII code 779OZE6Y5X.

Molecular Formula C18H18O3
Molecular Weight 282.339
CAS No. 1785759-59-2
Cat. No. B584456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid
CAS1785759-59-2
Molecular FormulaC18H18O3
Molecular Weight282.339
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C
InChIInChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21)
InChIKeyZBFITRSZJZIQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid (CAS 1785759-59-2): Identity, Pharmacopoeial Classification, and Procurement Baseline


(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid (CAS 1785759-59-2), also referred to as Dimethylketoprofen or rac-2′,4′-Dimethyl Ketoprofen, is a racemic phenylpropanoic acid derivative with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol [1]. This compound is officially designated as Ketoprofen EP Impurity J in the European Pharmacopoeia and is listed under the FDA UNII code 779OZE6Y5X [2]. It is supplied as a Pharmaceutical Analytical Impurity (PAI) reference standard by the United States Pharmacopoeia (USP Catalog No. 1A02770) and requires cold-chain shipment . Unlike ketoprofen (CAS 22071-15-4), which is an approved NSAID active pharmaceutical ingredient, this compound is exclusively intended for analytical research, method development, and quality control applications—it is not suitable for human or animal administration [3].

Why Ketoprofen Reference Standards and Other EP Impurities Cannot Substitute for (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid in Regulated Analytical Workflows


Generic substitution fails for this compound because it is a specific, structurally distinct chemical entity—not merely a less pure form of ketoprofen. The compound carries a 2,4-dimethyl substitution on the benzoyl phenyl ring that is absent in ketoprofen (which bears an unsubstituted benzoyl group), resulting in a molecular weight difference of 28 Da (282.33 vs. 254.28 g/mol) and fundamentally altered chromatographic retention behavior [1]. In compendial HPLC methods for ketoprofen, Impurity J must be chromatographically resolved from the ketoprofen parent peak and from other specified impurities (A, C, E, etc.), each of which has a distinct relative retention time and relative correction factor—meaning that Impurity A or Impurity C reference standards cannot be used interchangeably for Impurity J identification or quantification [2]. Furthermore, pharmacopoeial monographs (EP, USP) impose specific impurity limits (e.g., maximum individual unspecified impurity ≤0.10%, total impurities ≤0.5%), and accurate quantitation of Impurity J requires a certified reference standard of the exact chemical structure with documented purity, characterization data, and traceability to the pharmacopoeial standard [3]. Using ketoprofen API or a different impurity standard in place of Impurity J would yield inaccurate retention time matching, unreliable peak identification, and non-compliant analytical results during ANDA submissions or batch release testing [4].

Quantitative Differentiation Evidence: (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid vs. Ketoprofen and Other In-Class Compounds


COX-1 Inhibitory Potency: ~1,500-Fold Reduction vs. Ketoprofen in Human Whole Blood Assay

In a human whole blood assay measuring COX-1-mediated thromboxane B₂ (TXB₂) production, (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid exhibited an IC₅₀ of 3.05 × 10³ nM (3,050 nM), whereas ketoprofen inhibited COX-1 with an IC₅₀ of approximately 2 nM in human blood monocytes [1]. This represents an approximately 1,525-fold reduction in COX-1 inhibitory potency for the dimethyl-substituted analog [2]. A separate assay measuring COX-1 inhibition via TXB₂ production in human whole blood reported an IC₅₀ of >1.00 × 10⁵ nM (>100,000 nM) for the same compound, indicating even weaker COX-1 engagement under slightly different experimental conditions [3]. The structural basis for this potency loss is the addition of two methyl groups at the 2- and 4-positions of the benzoyl phenyl ring, which likely introduces steric hindrance within the COX-1 active site channel that is absent in the unsubstituted ketoprofen parent molecule.

COX-1 inhibition cyclooxygenase selectivity NSAID pharmacology whole blood assay

COX-2 Inhibitory Potency: ~5-Fold Reduction vs. Ketoprofen in IL-1β-Stimulated HUVEC Assay

In an IL-1β-stimulated HUVEC (human umbilical vein endothelial cell) assay measuring COX-2-mediated 6-keto-PGF₁α production, (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid exhibited an IC₅₀ of 128 nM [1]. In comparison, ketoprofen inhibited COX-2 with an IC₅₀ of 26 nM in LPS-stimulated human blood monocytes, representing an approximately 4.9-fold reduction in COX-2 inhibitory potency for the dimethyl-substituted analog [2]. Calculated from the available whole blood data, the COX-2/COX-1 IC₅₀ ratio for the dimethyl analog is approximately 0.042 (128 nM / 3,050 nM), indicating that like ketoprofen (COX-2/COX-1 ratio = 13 based on monocyte data), the dimethyl analog retains preferential, though substantially weakened, activity toward COX-2 [3]. Note: the assays employ different cell systems (whole blood/HUVEC vs. isolated monocytes) and stimulus conditions, so the absolute IC₅₀ values are not directly superimposable; however, the direction and approximate magnitude of the potency shift are informative for structure-activity relationship interpretation.

COX-2 inhibition HUVEC model 6-keto-PGF1α COX-2 selectivity ratio

Structural Differentiation: 2,4-Dimethylbenzoyl Substitution Confers a Molecular Weight Shift of +28 Da Relative to Ketoprofen

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid possesses a molecular formula of C₁₈H₁₈O₃ (MW 282.33 g/mol), differing from ketoprofen (C₁₆H₁₄O₃, MW 254.28 g/mol) by exactly one C₂H₄ unit (+28.05 Da), corresponding to two additional methyl groups at the 2- and 4-positions of the benzoyl aromatic ring [1]. This structural difference produces a distinct exact mass of 282.1256 Da (vs. 254.0943 Da for ketoprofen), enabling unambiguous differentiation by high-resolution mass spectrometry (HRMS) . In reversed-phase HPLC systems commonly used for ketoprofen impurity profiling (C18 column, water/acetonitrile/pH 3.5 phosphate buffer mobile phase, 233 nm UV detection), each EP-specified impurity—including Impurity J—elutes with a characteristic relative retention time (RRT) distinct from the ketoprofen parent peak (RRT = 1.0). While Impurity A elutes at RRT ~0.8, Impurity J possesses a different RRT due to the increased lipophilicity conferred by the dimethyl substitution, and quantitation requires a relative correction factor specific to Impurity J [2]. Using an Impurity A reference standard to identify or quantify Impurity J would produce erroneous retention time alignment and inaccurate peak assignment, potentially leading to false out-of-specification results during pharmaceutical batch release testing.

molecular structure mass spectrometry chromatographic resolution impurity identification

Regulatory Designation as EP Impurity J: Pharmacopoeial Traceability Not Shared by Non-Compendial Ketoprofen Derivatives

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid is the only chemical entity designated as Ketoprofen EP Impurity J in the European Pharmacopoeia monograph for ketoprofen [1]. This regulatory designation obligates pharmaceutical manufacturers to monitor, identify, and quantify this specific impurity in ketoprofen drug substance and finished product batches. The EP specification mandates that any single unspecified impurity must not exceed 0.10% and total impurities must not exceed 0.5% by HPLC, and Impurity J—if present above the identification threshold (0.10% for a maximum daily dose >2 g/day per ICH Q3A)—must be individually quantified using a certified reference standard with documented traceability to the EP or USP pharmacopoeial standard [2]. In contrast, non-compendial dimethyl-substituted ketoprofen analogs that are not listed as specified impurities in the EP monograph lack this regulatory identity and cannot be used for compendial compliance testing [3]. Certified reference standards from suppliers such as USP (Catalog 1A02770) and Mikromol are provided with Certificates of Analysis (CoA) detailing purity (typically ≥95%), characterization data (NMR, IR, MS, HPLC), and storage conditions (cold chain required), making them suitable for use in ANDA analytical method validation (AMV) and quality control (QC) applications intended for regulatory submission .

European Pharmacopoeia impurity reference standard regulatory compliance ANDA submission

Storage and Handling: Cold-Chain Shipment Requirement Differentiates from Room-Temperature-Stable Ketoprofen API and Other Impurities

The USP-supplied Dimethylketoprofen Pharmaceutical Analytical Impurity (Catalog No. 1A02770) carries an explicit cold-chain shipment requirement: "THIS ITEM REQUIRES SPECIAL COLD CHAIN SHIPMENT. SPECIAL SHIPPING METHODS AND CHARGES MAY APPLY" . This contrasts with ketoprofen API (USP Reference Standard), which is stored at room temperature in tight containers and requires no special cold-chain handling [1]. The cold-chain requirement for Impurity J has direct procurement implications: the 25 mg unit is priced at $850.00 (USP), and additional cold-chain shipping charges apply, which may represent 20–50% of the product cost depending on destination and seasonal conditions . Commercial suppliers such as CymitQuimica (Mikromol brand, 50 mg at €3,426.00) and GalChimia also supply this impurity with purity ≥95% . The cold-chain requirement likely reflects the compound's susceptibility to racemization, decarboxylation, or esterification under ambient conditions, though specific degradation pathway data from forced degradation studies were not identified in the reviewed literature. Procurement planning must account for the 2–3 week typical lead time for custom synthesis batches and the additional logistics complexity of cold-chain delivery.

cold chain logistics reference standard stability pharmaceutical impurity storage procurement planning

Procurement-Driven Application Scenarios for (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid (Ketoprofen EP Impurity J)


ANDA Method Validation (AMV) and Quality Control for Ketoprofen Drug Substance Release Testing

This compound is the designated EP Impurity J reference standard required for HPLC method validation and routine QC testing of ketoprofen API and finished dosage forms. In an ANDA submission context, the FDA and EMA require demonstration that the analytical method can resolve Impurity J from ketoprofen and from all other specified impurities (A, C, D, E, etc.) with resolution >1.5 [1]. The reference standard must be used to establish system suitability (peak identification via relative retention time), determine the relative correction factor for Impurity J quantitation, and verify that individual impurity levels comply with the ICH Q3A identification threshold of 0.10% [2]. Using a structurally distinct EP impurity reference standard (e.g., Impurity A, CAS 66067-44-5) to identify Impurity J would constitute a critical method validation failure [3].

Stability-Indicating Method Development and Forced Degradation Studies

During forced degradation studies of ketoprofen drug substance and drug product (hydrolytic, oxidative, thermal, and photolytic stress conditions per ICH Q1A), Impurity J may form as a degradation product via esterification or transacylation pathways [1]. The authentic Impurity J reference standard is required to confirm peak identity in stressed samples and to establish that the analytical method is stability-indicating (i.e., capable of separating degradation products from the parent drug). Laboratories conducting ketoprofen stability studies must procure this specific impurity standard because ketoprofen API stressed under identical conditions does not reliably generate Impurity J in sufficient purity for peak identification purposes [2].

High-Resolution Mass Spectrometry (HRMS) Impurity Profiling and Structural Confirmation

With an exact mass of 282.1256 Da (C₁₈H₁₈O₃) and a characteristic isotopic pattern distinct from ketoprofen (254.0943 Da, C₁₆H₁₄O₃), Impurity J is unambiguously identifiable by HRMS [1]. This compound serves as a mass calibration and identification standard in LC-HRMS impurity profiling workflows where unknown peaks in ketoprofen batches are screened against known impurity exact masses. The +28.05 Da mass shift from ketoprofen corresponds to a C₂H₄ increment, which is readily resolved by modern Q-TOF or Orbitrap instruments operating at resolution ≥30,000 FWHM [2]. Procurement of this specific standard enables laboratories to build a custom impurity exact mass library for routine screening of ketoprofen batches.

COX-1/COX-2 Structure-Activity Relationship (SAR) Studies on Dimethyl-Substituted Phenylpropanoic Acid Derivatives

The quantitative COX inhibition data for Impurity J (COX-1 IC₅₀ = 3,050 nM; COX-2 IC₅₀ = 128 nM in human whole blood/HUVEC assays) provide a valuable SAR data point demonstrating that 2,4-dimethyl substitution on the benzoyl ring dramatically attenuates COX-1 potency (~1,500-fold vs. ketoprofen) while partially preserving COX-2 activity (~5-fold reduction) [1]. This compound can be used as a reference ligand in medicinal chemistry programs exploring phenylpropanoic acid-based COX modulators, where understanding the steric tolerance of the COX-1 active site channel versus the larger COX-2 binding pocket is critical for designing selective inhibitors [2]. The compound's well-characterized COX inhibition profile, combined with its commercial availability as a reference standard, makes it a practical SAR comparator for newly synthesized analogs.

Quote Request

Request a Quote for (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.